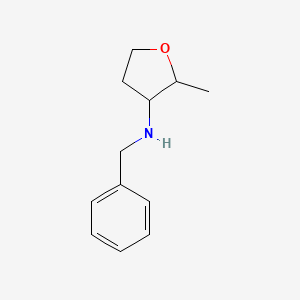
N-benzyl-2-methyloxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
该化合物包含一个四氢吡喃环,其上连接着一个胺基和一个苄基。由于其独特的化学性质,该化合物被用于各种科学实验。
准备方法
化学反应分析
反应类型
N-苄基-2-甲基氧戊环-3-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾 (KMnO₄) 或四氧化锇 (OsO₄) 等试剂氧化。
还原: 还原反应可以使用镍 (Ni) 或铑 (Rh) 催化剂与氢气 (H₂) 进行。
取代: 亲核取代反应可以在苄基位置发生,使用如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等试剂。
常见试剂和条件
这些反应中常用的试剂包括:
氧化剂: KMnO₄、OsO₄
还原剂: H₂/Ni、H₂/Rh、LiAlH₄、NaBH₄
亲核试剂: RLi、RMgX、RCuLi
主要产物
科学研究应用
N-苄基-2-甲基氧戊环-3-胺具有多种科学研究应用,包括:
化学: 用作有机合成的构建单元,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,以及作为药物合成的先导化合物。
工业: 用于染料的生产以及作为石油化工过程中的催化剂。
作用机制
相似化合物的比较
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-benzyl-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H17NO/c1-10-12(7-8-14-10)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI 键 |
WYYROTROHMUABP-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
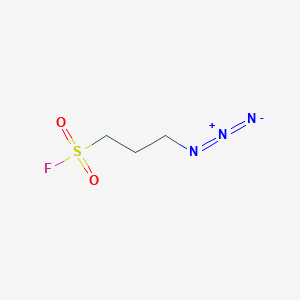

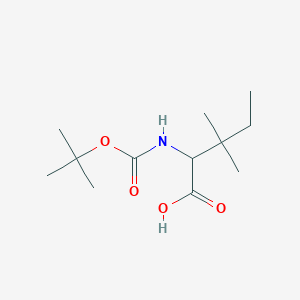
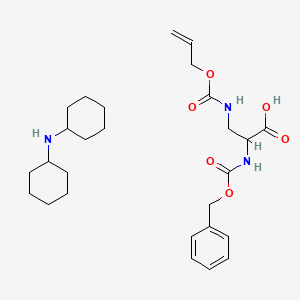
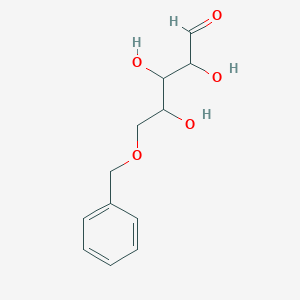
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)
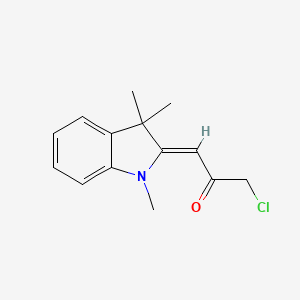
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)
